

Unveiling the Selectivity of Chmfl-Pl3KD-317: A Kinase Cross-Reactivity Comparison

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Compound of Interest		
Compound Name:	Chmfl-PI3KD-317	
Cat. No.:	B10821712	Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of the cross-reactivity of **Chmfl-Pl3KD-317**, a potent and selective phosphoinositide 3-kinase delta (Pl3K δ) inhibitor, with other kinases, supported by experimental data and detailed protocols.

Chmfl-PI3KD-317 has emerged as a highly promising inhibitor of PI3K δ , a key enzyme in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in various cancers and inflammatory diseases.[1][2][3][4][5] Its efficacy is intrinsically linked to its ability to selectively target PI3K δ without significantly inhibiting other related kinases, thereby minimizing potential side effects. This guide delves into the selectivity profile of **Chmfl-PI3KD-317**, presenting quantitative data on its inhibitory activity against a panel of kinases and providing the methodologies used to obtain these results.

Kinase Inhibition Profile of Chmfl-PI3KD-317

The selectivity of **Chmfl-PI3KD-317** has been evaluated against various isoforms of the PI3K family and a broader panel of protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity.



Kinase Target	IC50 (nM)	Fold Selectivity vs. Pl3Kδ
ΡΙ3Κδ	6	1
ΡΙ3Κα	62.6	>10
РІЗКβ	284	>47
РІЗКу	202.7	>33
PIK3C2A	>10000	>1666
PIK3C2B	882.3	>147
VPS34	1801.7	>300
PI4KIIIA	574.1	>95
PI4KIIIB	300.2	>50

Data sourced from MedChemExpress and an article in the European Journal of Medicinal Chemistry.[6][7][8]

Furthermore, **Chmfl-PI3KD-317** exhibited an excellent selectivity profile when tested against a panel of 468 kinases and their mutants at a concentration of 1 μ M.[7] In a cellular context, it has been shown to potently and selectively inhibit the PI3K δ -mediated phosphorylation of Akt at the T308 residue, with a cellular EC50 of 4.3 nM in Raji cells, without affecting the phosphorylation of Akt mediated by PI3K α , β , or y.[7][9]

Experimental Methodologies

The determination of kinase inhibition profiles is a critical step in the characterization of a small molecule inhibitor. Below are detailed protocols for key experiments cited in the evaluation of **Chmfl-PI3KD-317**.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of **Chmfl-PI3KD-317** against various kinases was determined using the ADP-Glo™ Kinase Assay, a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.



Materials:

- Kinase enzyme (e.g., PI3Kδ, PI3Kα, etc.)
- Kinase substrate (e.g., GRP1, PIP2)
- Chmfl-Pl3KD-317 (or other test compounds)
- ATP
- ADP-Glo™ Reagent
- · Kinase Detection Reagent
- Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- 384-well plates (white, low volume)
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare a serial dilution of Chmfl-Pl3KD-317 in DMSO. Further dilute the compounds in the assay buffer.
- Kinase Reaction:
 - \circ Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 2.5 μL of the kinase and substrate mixture to each well.
 - \circ Initiate the kinase reaction by adding 5 μ L of ATP solution to each well.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- ADP Detection:
 - Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

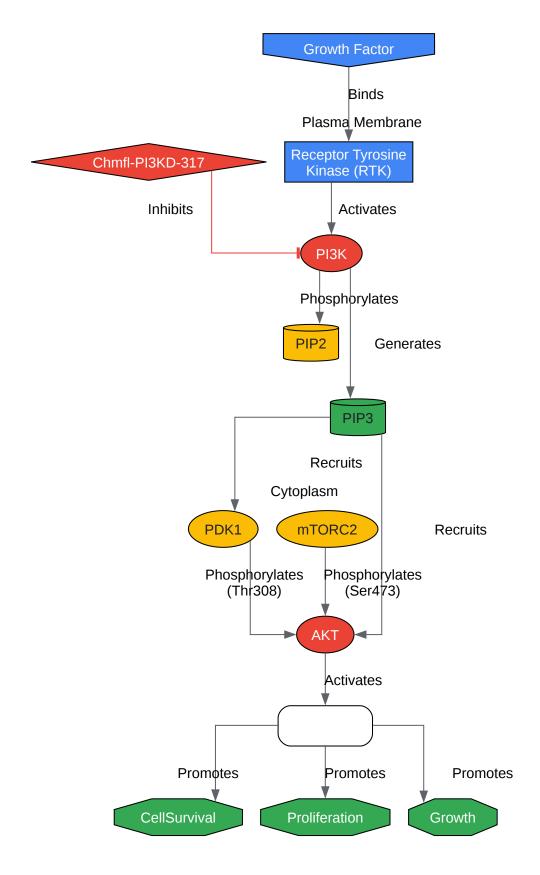


- Incubate the plate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizing the Molecular Landscape

To better understand the context of **Chmfl-PI3KD-317**'s activity, the following diagrams illustrate the targeted signaling pathway and the general workflow for assessing kinase selectivity.

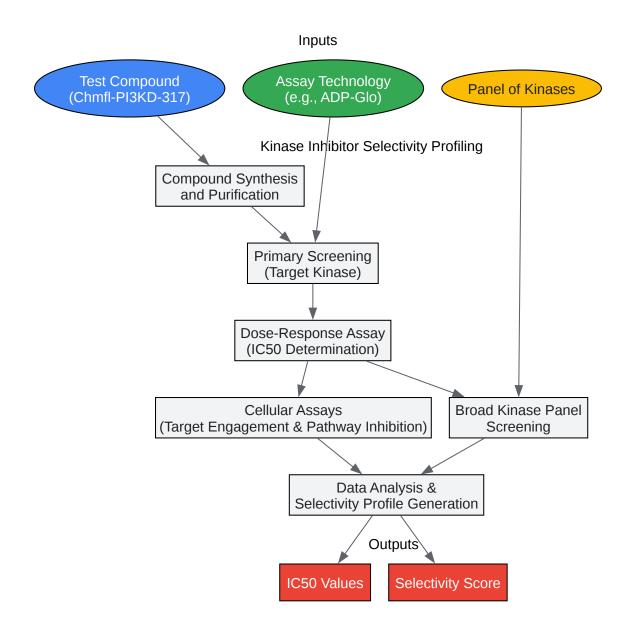




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Caption: The PI3K/AKT signaling pathway and the inhibitory action of **Chmfl-PI3KD-317**.





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Caption: A generalized experimental workflow for kinase inhibitor profiling.



In conclusion, the available data robustly demonstrates that **Chmfl-PI3KD-317** is a highly potent and selective inhibitor of PI3K δ . Its minimal cross-reactivity with other PI3K isoforms and a broad panel of kinases underscores its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a foundation for researchers to independently verify and expand upon these findings.

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